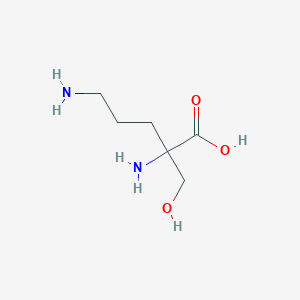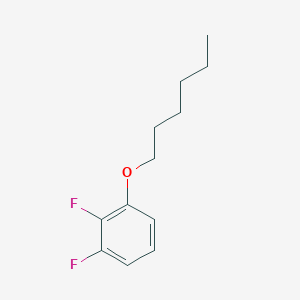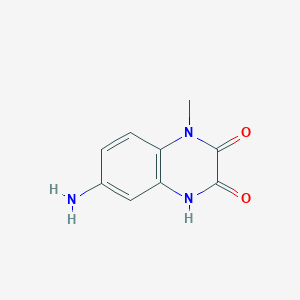
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is a hydrophobic molecule synthesized by alkylation of quinoxalines . It has been shown to be an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . 6MDQ is also a supramolecular material with excellent adsorption properties .
Synthesis Analysis
The synthesis of 6MDQ involves the reaction of substituted o-phenylenediamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves the action of benzyl chloride on 6MDQ in the presence of potassium carbonate and a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis
The molecular structure of 6MDQ is complex and involves various interactions. For instance, complexes of DAAO with various inhibitors disclosed the binding mode mainly including a critical hydrogen bond (HB) with Arg283, π – π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD), and/or a HB with the backbone carbonyl of Gly313 .Chemical Reactions Analysis
6MDQ has been shown to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . It has also been used as an effective corrosion inhibitor .Physical And Chemical Properties Analysis
6MDQ is a hydrophobic molecule . More detailed physical and chemical properties could not be found in the available literature.科学的研究の応用
Neuropharmacological Studies
6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has been examined for its role in neuropharmacology, particularly focusing on excitatory neurotransmission. Studies have explored its effects as a non-NMDA receptor antagonist, impacting excitatory amino acid responses in neural tissues. For instance, Yamada et al. (1989) quantitatively characterized the compound's ability to reduce peak inward currents produced by excitatory amino acids in rat hippocampus cultures, suggesting its potent and selective antagonistic properties against non-NMDA receptors (Yamada, Dubinsky, & Rothman, 1989). Similarly, research by Neuman et al. (1988) and Blake et al. (1989) demonstrated the compound's utility in blocking excitatory synaptic transmission in hippocampal slices, emphasizing its potential as a pharmacological tool in studying synaptic processes (Neuman, Ben-Ari, Gho, & Cherubini, 1988); (Blake, Yates, Brown, & Collingridge, 1989).
Synthetic Chemistry and Molecular Studies
In synthetic chemistry, the compound has facilitated the development of novel molecules with potential pharmacological properties. Zouitini et al. (2017) described the synthesis of new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, highlighting its role in generating compounds with significant biological activity (Zouitini, Rodi, Elmsellem, Chahdi, Misbahi, Janati, Ouzidan, Akhazzane, & Essassi, 2017). This demonstrates the compound's versatility in contributing to new chemical entities that could be explored for various therapeutic applications.
Cellular Mechanisms and Biological Impact
Research also extends into the cellular impact of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione, particularly in the context of cellular development and cytotoxicity. For example, studies on aminoanthraquinones, related to the quinoxaline dione structure, have shown significant cytotoxic activity against cancer cell lines, illustrating the broader potential of such compounds in therapeutic contexts (Nor, Sukari, Azziz, Wong, Alimon, & Juhan, 2013).
特性
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOJMOQTNUNYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599301 |
Source


|
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one | |
CAS RN |
123855-79-8 |
Source


|
| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
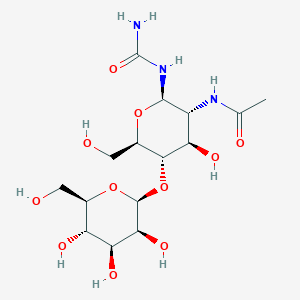
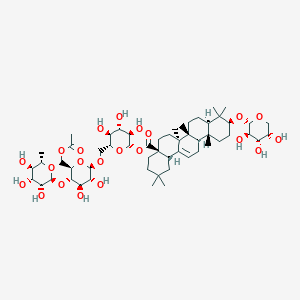
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
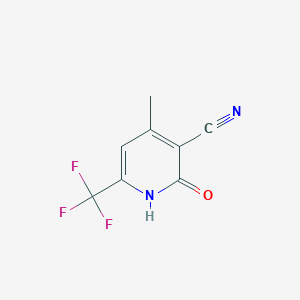

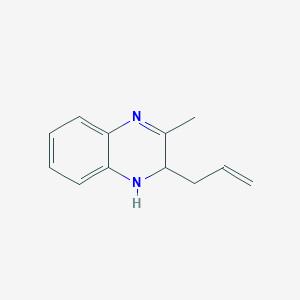
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
